Hexadecylphosphoserine

Description

Properties

CAS No. |

133321-35-4 |

|---|---|

Molecular Formula |

C19H40NO6P |

Molecular Weight |

409.5 g/mol |

IUPAC Name |

[hexadecoxy(hydroxy)phosphoryl] (2S)-2-amino-3-hydroxypropanoate |

InChI |

InChI=1S/C19H40NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-27(23,24)26-19(22)18(20)17-21/h18,21H,2-17,20H2,1H3,(H,23,24)/t18-/m0/s1 |

InChI Key |

GEMKEODCEQVAIA-SFHVURJKSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOP(=O)(O)OC(=O)[C@H](CO)N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOP(=O)(O)OC(=O)C(CO)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Hexadecylphosphoserine; Hexadecyl phosphoserine; Hexadecyl-phosphoserine; Hexadecylphospho-L-serine; |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Structure of Hexadecylphosphoserine: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the molecular structure of Hexadecylphosphoserine. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this document establishes its putative structure based on established chemical nomenclature. To provide a comprehensive understanding of its potential biological context, this guide presents a detailed analysis of its close and well-characterized analog, Hexadecylphosphocholine (miltefosine). The data on Hexadecylphosphocholine, including its effects on signaling pathways and relevant experimental protocols, serves as a valuable reference point for the prospective investigation of this compound.

The Putative Structure of this compound

This compound is an alkylphospholipid. Its name suggests a molecule composed of three key components:

-

A hexadecyl group: This is a 16-carbon saturated fatty acid chain (CH₃(CH₂)₁₅-).

-

A phosphate (B84403) group: A central phosphate moiety (-PO₄⁻).

-

A serine molecule: An amino acid with the chemical formula HO₂CCH(NH₂)CH₂OH.

In this molecular arrangement, the hexadecyl group is typically linked to the phosphate group, which in turn is esterified to the hydroxyl group of the serine molecule. The resulting structure is a lipid with a polar head group (phosphoserine) and a nonpolar tail (the hexadecyl chain).

Chemical Structure of Phosphoserine:

Phosphoserine is an ester of serine and phosphoric acid and is a component of many proteins as a result of posttranslational modifications.[1] It has three potential coordination sites: the carboxyl, amine, and phosphate groups.[1]

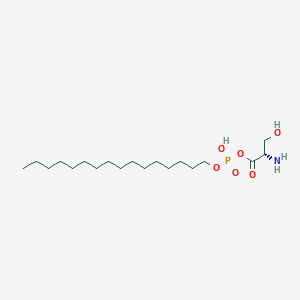

Hypothesized Structure of this compound:

Based on standard chemical principles, the hypothesized structure of this compound is presented below. The hexadecyl chain is attached to the phosphate, which is then esterified to the serine's side-chain hydroxyl group.

(Note: As of December 2025, a definitive entry for this compound is not found in major chemical databases such as PubChem. The following information is based on the analysis of its constituent parts and comparison with related molecules.)

Hexadecylphosphocholine: A Well-Characterized Analog

Given the novelty of this compound, we turn to its extensively studied analog, Hexadecylphosphocholine (miltefosine), to provide insights into its potential properties and biological activities. Miltefosine is an alkylphospholipid that has been investigated for its anticancer and antiprotozoal properties.

Physicochemical Properties of Hexadecylphosphocholine

| Property | Value | Reference |

| Molecular Formula | C₂₁H₄₆NO₄P | PubChem CID: 3599 |

| Molecular Weight | 407.57 g/mol | PubChem CID: 3599 |

| Appearance | White crystalline powder | Sigma-Aldrich |

| Melting Point | 232-234 °C | Sigma-Aldrich |

| Solubility | Soluble in water and ethanol | Sigma-Aldrich |

Biological Activity and Signaling Pathways

Hexadecylphosphocholine exerts its biological effects primarily by targeting cellular membranes and interfering with lipid metabolism and signaling pathways, rather than directly interacting with DNA.[2]

Inhibition of Phosphatidylcholine Biosynthesis:

A primary mechanism of action for Hexadecylphosphocholine is the inhibition of phosphatidylcholine (PC) biosynthesis.[3] It specifically targets and inhibits the enzyme CTP:phosphocholine cytidylyltransferase (CT), which is a rate-limiting step in the CDP-choline pathway.[3] This disruption of PC synthesis is a significant stressor for rapidly proliferating cells, such as cancer cells, and can trigger apoptosis.[4]

Induction of Apoptosis:

By disrupting membrane integrity and vital metabolic pathways, Hexadecylphosphocholine is a potent inducer of apoptosis in tumor cells.[5] This process is often independent of p53 and caspase activation, suggesting alternative cell death pathways. The accumulation of the drug in lipid rafts is thought to be a critical step in initiating the apoptotic cascade.

Experimental Protocols

The study of alkylphospholipids like this compound and Hexadecylphosphocholine involves various experimental techniques. Below are generalized protocols for key experiments.

Synthesis of Alkylphospholipids

The synthesis of alkylphospholipids can be a multi-step process. A general workflow is outlined below. Specific reagents and conditions would need to be optimized for this compound.

Methodology:

-

Phosphorylation of the Alkyl Precursor: The starting material, such as 1-O-hexadecylglycerol, is reacted with a phosphorylating agent (e.g., phosphorus oxychloride) in the presence of a base to introduce the phosphate group.

-

Protection of Serine: The amino and carboxyl groups of serine are protected to prevent side reactions.

-

Coupling Reaction: The phosphorylated alkyl precursor is then coupled with the protected serine using a coupling agent.

-

Deprotection: The protecting groups are removed to yield the final product, this compound.

-

Purification: The final compound is purified using techniques like column chromatography or recrystallization.

Lipid Extraction and Analysis

To study the effects of this compound on cellular lipid composition, a total lipid extraction is performed, followed by analysis using techniques like thin-layer chromatography (TLC) or mass spectrometry (MS).

Protocol for Total Lipid Extraction (Bligh-Dyer Method):

-

Homogenization: Cells or tissues are homogenized in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).

-

Phase Separation: Chloroform and water are added to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8. The mixture is vortexed and centrifuged to separate the phases.

-

Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.

-

Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in an appropriate solvent for downstream analysis.

Cell Viability and Apoptosis Assays

To assess the cytotoxic effects of this compound, cell viability and apoptosis assays are crucial.

MTT Assay for Cell Viability:

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified duration.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

-

Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

-

Cell Treatment: Cells are treated with this compound as described above.

-

Cell Harvesting: Both adherent and floating cells are collected and washed.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

While this compound remains a molecule of theoretical interest with a putative structure, its close analog, Hexadecylphosphocholine, provides a robust framework for understanding its potential as a bioactive lipid. The established mechanisms of action for Hexadecylphosphocholine, centering on membrane disruption and inhibition of key lipid metabolic pathways, offer promising avenues for the future investigation of this compound. The experimental protocols detailed in this guide provide a solid foundation for researchers to begin to unravel the specific properties and biological functions of this enigmatic compound. Further research is warranted to synthesize and characterize this compound to determine its unique biological profile and potential therapeutic applications.

References

- 1. Phosphoserine - Wikipedia [en.wikipedia.org]

- 2. Alkylphospholipids: An update on molecular mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hexadecylphosphocholine inhibits phosphatidylcholine biosynthesis and the proliferation of HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

The Enigmatic Structure of Hexadecylphosphoserine: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the molecular structure of Hexadecylphosphoserine. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this document establishes its putative structure based on established chemical nomenclature. To provide a comprehensive understanding of its potential biological context, this guide presents a detailed analysis of its close and well-characterized analog, Hexadecylphosphocholine (miltefosine). The data on Hexadecylphosphocholine, including its effects on signaling pathways and relevant experimental protocols, serves as a valuable reference point for the prospective investigation of this compound.

The Putative Structure of this compound

This compound is an alkylphospholipid. Its name suggests a molecule composed of three key components:

-

A hexadecyl group: This is a 16-carbon saturated fatty acid chain (CH₃(CH₂)₁₅-).

-

A phosphate group: A central phosphate moiety (-PO₄⁻).

-

A serine molecule: An amino acid with the chemical formula HO₂CCH(NH₂)CH₂OH.

In this molecular arrangement, the hexadecyl group is typically linked to the phosphate group, which in turn is esterified to the hydroxyl group of the serine molecule. The resulting structure is a lipid with a polar head group (phosphoserine) and a nonpolar tail (the hexadecyl chain).

Chemical Structure of Phosphoserine:

Phosphoserine is an ester of serine and phosphoric acid and is a component of many proteins as a result of posttranslational modifications.[1] It has three potential coordination sites: the carboxyl, amine, and phosphate groups.[1]

Hypothesized Structure of this compound:

Based on standard chemical principles, the hypothesized structure of this compound is presented below. The hexadecyl chain is attached to the phosphate, which is then esterified to the serine's side-chain hydroxyl group.

(Note: As of December 2025, a definitive entry for this compound is not found in major chemical databases such as PubChem. The following information is based on the analysis of its constituent parts and comparison with related molecules.)

Hexadecylphosphocholine: A Well-Characterized Analog

Given the novelty of this compound, we turn to its extensively studied analog, Hexadecylphosphocholine (miltefosine), to provide insights into its potential properties and biological activities. Miltefosine is an alkylphospholipid that has been investigated for its anticancer and antiprotozoal properties.

Physicochemical Properties of Hexadecylphosphocholine

| Property | Value | Reference |

| Molecular Formula | C₂₁H₄₆NO₄P | PubChem CID: 3599 |

| Molecular Weight | 407.57 g/mol | PubChem CID: 3599 |

| Appearance | White crystalline powder | Sigma-Aldrich |

| Melting Point | 232-234 °C | Sigma-Aldrich |

| Solubility | Soluble in water and ethanol | Sigma-Aldrich |

Biological Activity and Signaling Pathways

Hexadecylphosphocholine exerts its biological effects primarily by targeting cellular membranes and interfering with lipid metabolism and signaling pathways, rather than directly interacting with DNA.[2]

Inhibition of Phosphatidylcholine Biosynthesis:

A primary mechanism of action for Hexadecylphosphocholine is the inhibition of phosphatidylcholine (PC) biosynthesis.[3] It specifically targets and inhibits the enzyme CTP:phosphocholine cytidylyltransferase (CT), which is a rate-limiting step in the CDP-choline pathway.[3] This disruption of PC synthesis is a significant stressor for rapidly proliferating cells, such as cancer cells, and can trigger apoptosis.[4]

Induction of Apoptosis:

By disrupting membrane integrity and vital metabolic pathways, Hexadecylphosphocholine is a potent inducer of apoptosis in tumor cells.[5] This process is often independent of p53 and caspase activation, suggesting alternative cell death pathways. The accumulation of the drug in lipid rafts is thought to be a critical step in initiating the apoptotic cascade.

Experimental Protocols

The study of alkylphospholipids like this compound and Hexadecylphosphocholine involves various experimental techniques. Below are generalized protocols for key experiments.

Synthesis of Alkylphospholipids

The synthesis of alkylphospholipids can be a multi-step process. A general workflow is outlined below. Specific reagents and conditions would need to be optimized for this compound.

Methodology:

-

Phosphorylation of the Alkyl Precursor: The starting material, such as 1-O-hexadecylglycerol, is reacted with a phosphorylating agent (e.g., phosphorus oxychloride) in the presence of a base to introduce the phosphate group.

-

Protection of Serine: The amino and carboxyl groups of serine are protected to prevent side reactions.

-

Coupling Reaction: The phosphorylated alkyl precursor is then coupled with the protected serine using a coupling agent.

-

Deprotection: The protecting groups are removed to yield the final product, this compound.

-

Purification: The final compound is purified using techniques like column chromatography or recrystallization.

Lipid Extraction and Analysis

To study the effects of this compound on cellular lipid composition, a total lipid extraction is performed, followed by analysis using techniques like thin-layer chromatography (TLC) or mass spectrometry (MS).

Protocol for Total Lipid Extraction (Bligh-Dyer Method):

-

Homogenization: Cells or tissues are homogenized in a mixture of chloroform and methanol (1:2, v/v).

-

Phase Separation: Chloroform and water are added to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8. The mixture is vortexed and centrifuged to separate the phases.

-

Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.

-

Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in an appropriate solvent for downstream analysis.

Cell Viability and Apoptosis Assays

To assess the cytotoxic effects of this compound, cell viability and apoptosis assays are crucial.

MTT Assay for Cell Viability:

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified duration.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

-

Formazan Solubilization: The formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

-

Cell Treatment: Cells are treated with this compound as described above.

-

Cell Harvesting: Both adherent and floating cells are collected and washed.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

While this compound remains a molecule of theoretical interest with a putative structure, its close analog, Hexadecylphosphocholine, provides a robust framework for understanding its potential as a bioactive lipid. The established mechanisms of action for Hexadecylphosphocholine, centering on membrane disruption and inhibition of key lipid metabolic pathways, offer promising avenues for the future investigation of this compound. The experimental protocols detailed in this guide provide a solid foundation for researchers to begin to unravel the specific properties and biological functions of this enigmatic compound. Further research is warranted to synthesize and characterize this compound to determine its unique biological profile and potential therapeutic applications.

References

- 1. Phosphoserine - Wikipedia [en.wikipedia.org]

- 2. Alkylphospholipids: An update on molecular mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hexadecylphosphocholine inhibits phosphatidylcholine biosynthesis and the proliferation of HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Mechanism of Action of Hexadecylphosphoserine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecylphosphoserine (HePS), also widely known as miltefosine (B1683995) or hexadecylphosphocholine (HePC), is a synthetic alkylphospholipid (APL) analog with a broad spectrum of biological activities, including antineoplastic, antiprotozoal, and antifungal properties.[1][2] Unlike conventional chemotherapeutic agents that primarily target DNA synthesis, HePS exerts its effects by interacting with and disrupting cellular membranes and key signaling pathways.[1] This guide provides a comprehensive overview of the core mechanisms of action of HePS, focusing on its role as an inhibitor of Protein Kinase C (PKC) and the PI3K/Akt signaling pathway, and as a potent inducer of apoptosis. This document is intended to serve as a technical resource, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.

Core Mechanisms of Action

The multifaceted mechanism of action of this compound can be primarily attributed to three interconnected cellular events:

-

Inhibition of Protein Kinase C (PKC): HePS directly inhibits the activity of PKC, a crucial family of serine/threonine kinases involved in regulating cell proliferation, differentiation, and survival.

-

Disruption of the PI3K/Akt Signaling Pathway: HePS interferes with the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, a central pathway that promotes cell survival and inhibits apoptosis.

-

Induction of Apoptosis: Through its effects on signaling pathways and membrane integrity, HePS is a potent inducer of programmed cell death, or apoptosis, in a variety of cell types.

Inhibition of Protein Kinase C (PKC)

Protein Kinase C is a family of enzymes that play a critical role in signal transduction by phosphorylating a wide range of protein targets. The activation of PKC is intricately linked to the hydrolysis of membrane phospholipids. This compound has been demonstrated to be a direct inhibitor of PKC activity.[3][4]

Molecular Mechanism

HePS competitively inhibits PKC with respect to phosphatidylserine (B164497), a phospholipid essential for PKC activation.[3][5] By competing for the phosphatidylserine binding site, HePS prevents the stable association of PKC with the cell membrane, thereby inhibiting its activation and downstream signaling. The inhibition of PKC by HePS has been shown to be selective, with minimal effects on other protein kinases such as cAMP-dependent protein kinase and Ca2+/calmodulin-dependent protein kinase II.[5]

This inhibition of PKC disrupts several cellular processes, including cell proliferation and differentiation. For instance, HePS has been shown to antagonize the phorbol (B1677699) ester-stimulated proliferation of Madin-Darby canine kidney (MDCK) cells and inhibit the TPA-induced differentiation of HL-60 human promyelocytic leukemia cells.[3][5]

Quantitative Data: PKC Inhibition

| Compound | Cell Line/System | IC50 / Ki | Reference |

| Hexadecylphosphocholine (HePC) | In vitro (phosphatidylserine-activated) | IC50: 62 µM | [3] |

| Hexadecylphosphocholine (HePC) | NIH3T3 cells (cell-free extracts) | IC50: ~7 µM, Ki: 0.59 µM | [4] |

| Hexadecylphosphocholine (HePC) | HL-60 cells | Ki: ~15 µM | [5] |

Signaling Pathway Diagram

Disruption of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical pro-survival signaling cascade that is often dysregulated in cancer. Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates several pro-apoptotic proteins, thereby promoting cell survival. HePS has been shown to interfere with this pathway, contributing to its pro-apoptotic effects.

Molecular Mechanism

While the direct molecular target of HePS within the PI3K/Akt pathway is not fully elucidated, its membrane-disrupting properties are thought to play a significant role. By altering the composition and fluidity of the plasma membrane, HePS can interfere with the localization and activation of key signaling components, including receptor tyrosine kinases (RTKs) and PI3K itself. This leads to a reduction in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and consequently, a decrease in the phosphorylation and activation of Akt. The inhibition of Akt activation relieves the suppression of pro-apoptotic proteins, tipping the cellular balance towards apoptosis.

Signaling Pathway Diagram

Induction of Apoptosis

A primary outcome of HePS treatment is the induction of apoptosis, or programmed cell death. This is a tightly regulated process characterized by distinct morphological and biochemical changes, including cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation.[6][7]

Molecular Mechanism

HePS induces apoptosis through a combination of the mechanisms described above. By inhibiting pro-survival pathways like PKC and PI3K/Akt, HePS sensitizes cells to apoptotic stimuli. Furthermore, the accumulation of HePS in the cell membrane leads to biophysical stress and alterations in membrane integrity.

One of the earliest and most consistent markers of apoptosis is the externalization of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. HePS has been shown to induce this event, which serves as an "eat-me" signal for phagocytic cells.[7] The induction of apoptosis by HePS is a dose-dependent process, with higher concentrations leading to a greater percentage of apoptotic cells.[8]

Quantitative Data: Induction of Apoptosis

| Cell Line | HePS Concentration | Effect | Reference |

| Leishmania donovani promastigotes | 10.2 ± 0.5 µM | 50% effective concentration for viability loss (MTT assay) | [9] |

| Leishmania major promastigotes | 22 µM | IC50 after 48 hours | [8] |

| Leishmania tropica promastigotes | 11 µM | IC50 after 48 hours | [8] |

| Leishmania major amastigotes | 5.7 µM | ED50 after 48 hours | [8] |

| Leishmania tropica amastigotes | 4.2 µM | ED50 after 48 hours | [8] |

| HL-60 cells | Not specified | Accumulation of cells in G2/M phase and DNA fragmentation | [10] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Experimental Workflow: Apoptosis Assay

Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is adapted from standard radiometric PKC assays and can be used to determine the inhibitory effect of this compound on PKC activity.

Materials:

-

Purified PKC enzyme

-

PKC substrate peptide (e.g., Ac-MBP(4-14))

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)

-

This compound (HePS) stock solution

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing assay buffer, PS/DAG vesicles, and the PKC substrate peptide.

-

Add varying concentrations of HePS or vehicle control to the reaction mixture.

-

Initiate the reaction by adding the purified PKC enzyme.

-

After a brief pre-incubation, start the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.

-

Calculate the percentage of PKC inhibition for each HePS concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol describes the use of Western blotting to assess the phosphorylation status of Akt as a measure of PI3K/Akt pathway activity in response to HePS treatment.[11][12]

Materials:

-

Cell line of interest (e.g., MCF-7, HL-60)

-

Cell culture medium and supplements

-

This compound (HePS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

-

Chemiluminescent substrate

-

Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of HePS for the desired time periods. Include a vehicle-only control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for phospho-Akt and normalize to a loading control (e.g., total Akt or β-actin).

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol details the standard method for quantifying apoptosis by detecting the externalization of phosphatidylserine and loss of membrane integrity.[13][14]

Materials:

-

Cell line of interest

-

This compound (HePS)

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer (containing Ca²⁺)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with various concentrations of HePS for the desired time. Include both untreated and vehicle-treated controls.

-

Cell Harvesting:

-

For suspension cells, collect by centrifugation.

-

For adherent cells, gently detach using a non-enzymatic cell dissociation solution. Collect both the detached and floating cells.

-

-

Washing: Wash the cells twice with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add additional 1X Annexin V Binding Buffer to each sample.

-

Analyze the samples on a flow cytometer as soon as possible.

-

-

Data Analysis:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Quantify the percentage of cells in each quadrant.

-

Conclusion

This compound is a unique therapeutic agent that targets fundamental cellular processes distinct from traditional cytotoxic drugs. Its mechanism of action is centered on the disruption of cell membrane integrity and the inhibition of key pro-survival signaling pathways, namely the Protein Kinase C and PI3K/Akt pathways. The culmination of these effects is the potent induction of apoptosis in susceptible cells. The detailed understanding of these mechanisms, supported by the quantitative data and experimental protocols provided in this guide, is crucial for the rational design of future therapeutic strategies and the identification of potential combination therapies to enhance the efficacy of HePS in various disease contexts. Further research into the specific molecular interactions of HePS within the cell membrane and its effects on other signaling cascades will continue to refine our understanding of this promising therapeutic molecule.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. dndi.org [dndi.org]

- 3. Effects of hexadecylphosphocholine on protein kinase C and TPA-induced differentiation of HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hexadecylphosphocholine inhibits inositol phosphate formation and protein kinase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unmasking the Mechanism behind Miltefosine: Revealing the Disruption of Intracellular Ca2+ Homeostasis as a Rational Therapeutic Target in Leishmaniasis and Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Miltefosine induces apoptosis-like death in Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Miltefosine-Induced Apoptotic Cell Death on Leishmania major and L. tropica Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Miltefosine (Hexadecylphosphocholine) Inhibits Cytochrome c Oxidase in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The antiproliferative effect of hexadecylphosphocholine toward HL60 cells is prevented by exogenous lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 14. bosterbio.com [bosterbio.com]

An In-depth Technical Guide to the Mechanism of Action of Hexadecylphosphoserine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecylphosphoserine (HePS), also widely known as miltefosine or hexadecylphosphocholine (HePC), is a synthetic alkylphospholipid (APL) analog with a broad spectrum of biological activities, including antineoplastic, antiprotozoal, and antifungal properties.[1][2] Unlike conventional chemotherapeutic agents that primarily target DNA synthesis, HePS exerts its effects by interacting with and disrupting cellular membranes and key signaling pathways.[1] This guide provides a comprehensive overview of the core mechanisms of action of HePS, focusing on its role as an inhibitor of Protein Kinase C (PKC) and the PI3K/Akt signaling pathway, and as a potent inducer of apoptosis. This document is intended to serve as a technical resource, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.

Core Mechanisms of Action

The multifaceted mechanism of action of this compound can be primarily attributed to three interconnected cellular events:

-

Inhibition of Protein Kinase C (PKC): HePS directly inhibits the activity of PKC, a crucial family of serine/threonine kinases involved in regulating cell proliferation, differentiation, and survival.

-

Disruption of the PI3K/Akt Signaling Pathway: HePS interferes with the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, a central pathway that promotes cell survival and inhibits apoptosis.

-

Induction of Apoptosis: Through its effects on signaling pathways and membrane integrity, HePS is a potent inducer of programmed cell death, or apoptosis, in a variety of cell types.

Inhibition of Protein Kinase C (PKC)

Protein Kinase C is a family of enzymes that play a critical role in signal transduction by phosphorylating a wide range of protein targets. The activation of PKC is intricately linked to the hydrolysis of membrane phospholipids. This compound has been demonstrated to be a direct inhibitor of PKC activity.[3][4]

Molecular Mechanism

HePS competitively inhibits PKC with respect to phosphatidylserine, a phospholipid essential for PKC activation.[3][5] By competing for the phosphatidylserine binding site, HePS prevents the stable association of PKC with the cell membrane, thereby inhibiting its activation and downstream signaling. The inhibition of PKC by HePS has been shown to be selective, with minimal effects on other protein kinases such as cAMP-dependent protein kinase and Ca2+/calmodulin-dependent protein kinase II.[5]

This inhibition of PKC disrupts several cellular processes, including cell proliferation and differentiation. For instance, HePS has been shown to antagonize the phorbol ester-stimulated proliferation of Madin-Darby canine kidney (MDCK) cells and inhibit the TPA-induced differentiation of HL-60 human promyelocytic leukemia cells.[3][5]

Quantitative Data: PKC Inhibition

| Compound | Cell Line/System | IC50 / Ki | Reference |

| Hexadecylphosphocholine (HePC) | In vitro (phosphatidylserine-activated) | IC50: 62 µM | [3] |

| Hexadecylphosphocholine (HePC) | NIH3T3 cells (cell-free extracts) | IC50: ~7 µM, Ki: 0.59 µM | [4] |

| Hexadecylphosphocholine (HePC) | HL-60 cells | Ki: ~15 µM | [5] |

Signaling Pathway Diagram

Disruption of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical pro-survival signaling cascade that is often dysregulated in cancer. Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates several pro-apoptotic proteins, thereby promoting cell survival. HePS has been shown to interfere with this pathway, contributing to its pro-apoptotic effects.

Molecular Mechanism

While the direct molecular target of HePS within the PI3K/Akt pathway is not fully elucidated, its membrane-disrupting properties are thought to play a significant role. By altering the composition and fluidity of the plasma membrane, HePS can interfere with the localization and activation of key signaling components, including receptor tyrosine kinases (RTKs) and PI3K itself. This leads to a reduction in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and consequently, a decrease in the phosphorylation and activation of Akt. The inhibition of Akt activation relieves the suppression of pro-apoptotic proteins, tipping the cellular balance towards apoptosis.

Signaling Pathway Diagram

Induction of Apoptosis

A primary outcome of HePS treatment is the induction of apoptosis, or programmed cell death. This is a tightly regulated process characterized by distinct morphological and biochemical changes, including cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation.[6][7]

Molecular Mechanism

HePS induces apoptosis through a combination of the mechanisms described above. By inhibiting pro-survival pathways like PKC and PI3K/Akt, HePS sensitizes cells to apoptotic stimuli. Furthermore, the accumulation of HePS in the cell membrane leads to biophysical stress and alterations in membrane integrity.

One of the earliest and most consistent markers of apoptosis is the externalization of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. HePS has been shown to induce this event, which serves as an "eat-me" signal for phagocytic cells.[7] The induction of apoptosis by HePS is a dose-dependent process, with higher concentrations leading to a greater percentage of apoptotic cells.[8]

Quantitative Data: Induction of Apoptosis

| Cell Line | HePS Concentration | Effect | Reference |

| Leishmania donovani promastigotes | 10.2 ± 0.5 µM | 50% effective concentration for viability loss (MTT assay) | [9] |

| Leishmania major promastigotes | 22 µM | IC50 after 48 hours | [8] |

| Leishmania tropica promastigotes | 11 µM | IC50 after 48 hours | [8] |

| Leishmania major amastigotes | 5.7 µM | ED50 after 48 hours | [8] |

| Leishmania tropica amastigotes | 4.2 µM | ED50 after 48 hours | [8] |

| HL-60 cells | Not specified | Accumulation of cells in G2/M phase and DNA fragmentation | [10] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Experimental Workflow: Apoptosis Assay

Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is adapted from standard radiometric PKC assays and can be used to determine the inhibitory effect of this compound on PKC activity.

Materials:

-

Purified PKC enzyme

-

PKC substrate peptide (e.g., Ac-MBP(4-14))

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)

-

This compound (HePS) stock solution

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing assay buffer, PS/DAG vesicles, and the PKC substrate peptide.

-

Add varying concentrations of HePS or vehicle control to the reaction mixture.

-

Initiate the reaction by adding the purified PKC enzyme.

-

After a brief pre-incubation, start the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.

-

Calculate the percentage of PKC inhibition for each HePS concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol describes the use of Western blotting to assess the phosphorylation status of Akt as a measure of PI3K/Akt pathway activity in response to HePS treatment.[11][12]

Materials:

-

Cell line of interest (e.g., MCF-7, HL-60)

-

Cell culture medium and supplements

-

This compound (HePS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

-

Chemiluminescent substrate

-

Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of HePS for the desired time periods. Include a vehicle-only control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for phospho-Akt and normalize to a loading control (e.g., total Akt or β-actin).

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol details the standard method for quantifying apoptosis by detecting the externalization of phosphatidylserine and loss of membrane integrity.[13][14]

Materials:

-

Cell line of interest

-

This compound (HePS)

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer (containing Ca²⁺)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with various concentrations of HePS for the desired time. Include both untreated and vehicle-treated controls.

-

Cell Harvesting:

-

For suspension cells, collect by centrifugation.

-

For adherent cells, gently detach using a non-enzymatic cell dissociation solution. Collect both the detached and floating cells.

-

-

Washing: Wash the cells twice with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add additional 1X Annexin V Binding Buffer to each sample.

-

Analyze the samples on a flow cytometer as soon as possible.

-

-

Data Analysis:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Quantify the percentage of cells in each quadrant.

-

Conclusion

This compound is a unique therapeutic agent that targets fundamental cellular processes distinct from traditional cytotoxic drugs. Its mechanism of action is centered on the disruption of cell membrane integrity and the inhibition of key pro-survival signaling pathways, namely the Protein Kinase C and PI3K/Akt pathways. The culmination of these effects is the potent induction of apoptosis in susceptible cells. The detailed understanding of these mechanisms, supported by the quantitative data and experimental protocols provided in this guide, is crucial for the rational design of future therapeutic strategies and the identification of potential combination therapies to enhance the efficacy of HePS in various disease contexts. Further research into the specific molecular interactions of HePS within the cell membrane and its effects on other signaling cascades will continue to refine our understanding of this promising therapeutic molecule.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. dndi.org [dndi.org]

- 3. Effects of hexadecylphosphocholine on protein kinase C and TPA-induced differentiation of HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hexadecylphosphocholine inhibits inositol phosphate formation and protein kinase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unmasking the Mechanism behind Miltefosine: Revealing the Disruption of Intracellular Ca2+ Homeostasis as a Rational Therapeutic Target in Leishmaniasis and Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Miltefosine induces apoptosis-like death in Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Miltefosine-Induced Apoptotic Cell Death on Leishmania major and L. tropica Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Miltefosine (Hexadecylphosphocholine) Inhibits Cytochrome c Oxidase in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The antiproliferative effect of hexadecylphosphocholine toward HL60 cells is prevented by exogenous lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 14. bosterbio.com [bosterbio.com]

The Emerging Therapeutic Potential of Alkylphosphoserine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkylphosphoserine compounds, a class of synthetic phospholipid analogs, are gaining attention in the scientific community for their potential as therapeutic agents, particularly in oncology. Structurally similar to naturally occurring phospholipids, these molecules can integrate into cellular membranes and modulate critical signaling pathways, leading to a range of biological effects. This technical guide provides an in-depth overview of the core biological functions of alkylphosphoserine and related compounds, with a focus on their cytotoxic and pro-apoptotic activities. Due to the limited availability of data specifically on alkylphosphoserine compounds, this guide also incorporates information from the closely related and more extensively studied alkylphosphocholine analogs to provide a broader understanding of their potential mechanisms of action.

Core Biological Function: Induction of Apoptosis

The primary and most therapeutically relevant biological function of alkylphosphoserine and related alkylphospholipid compounds is the induction of apoptosis, or programmed cell death, in cancer cells. Unlike many conventional chemotherapeutic agents that target DNA, these lipid analogs primarily act on cellular membranes and membrane-associated proteins, leading to the activation of apoptotic signaling cascades. This membrane-centric mechanism may contribute to their efficacy in chemotherapy-resistant cancer cells.

Quantitative Data on Cytotoxic Activity

The cytotoxic effects of alkylphosphoserine and related compounds have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.

| Compound Class | Specific Compound/Analog | Cell Line | IC50 (µM) | Citation |

| O-Alkylglycerophospho-L-serine Analogs | Various Analogs | Ehrlich Ascites Tumor | 7 - 15 | [1] |

| 1-O-Alkyl-2-methoxy-glycerophosphoserine | Ehrlich Ascites Tumor | 30 | [1] | |

| Alkylphosphocholine | Erufosine | Primary Chronic Lymphocytic Leukemia (CLL) cells | 22 | [2] |

Table 1: In Vitro Cytotoxicity of Alkylphosphoserine Analogs and Related Compounds.

Signaling Pathways Modulated by Alkylphospholipids

While specific signaling studies on alkylphosphoserine compounds are limited, research on analogous alkylphosphocholines, such as miltefosine (B1683995) and erufosine, has elucidated several key pathways involved in their pro-apoptotic effects. It is hypothesized that alkylphosphoserines may act through similar mechanisms.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. Its overactivation is a common feature in many cancers. Alkylphosphocholines have been shown to inhibit the phosphorylation and subsequent activation of Akt, thereby promoting apoptosis.

Activation of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical regulator of cell proliferation and survival. Interestingly, some studies on alkylphospholipids suggest that they can inhibit this pathway, contributing to their anti-proliferative effects.

Induction of the Intrinsic Apoptosis Pathway

Ultimately, the modulation of survival signals by alkylphosphoserine compounds converges on the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This process is characterized by the activation of a cascade of cysteine proteases known as caspases.

Experimental Protocols

Assessment of Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., Ehrlich ascites tumor cells)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Alkylphosphoserine compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the alkylphosphoserine compound in complete medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Detection of Apoptosis via Caspase Activation (Western Blot)

Western blotting can be used to detect the cleavage and activation of key apoptotic proteins, such as caspases. The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) is a hallmark of apoptosis.

Materials:

-

Human cancer cell lines

-

Alkylphosphoserine compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-9, anti-cleaved caspase-9, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the alkylphosphoserine compound at the desired concentration and for the appropriate time. Harvest the cells and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: The presence of cleaved caspase bands indicates the activation of the apoptotic cascade. Use a loading control (e.g., β-actin) to ensure equal protein loading between lanes.

Conclusion and Future Directions

Alkylphosphoserine compounds represent a promising, yet underexplored, class of potential anticancer agents. The available data, primarily from structurally related analogs, strongly suggest that their mechanism of action involves the induction of apoptosis through the modulation of key cell survival signaling pathways. The cytostatic activity observed for O-alkylglycerophospho-L-serine analogs provides direct evidence for the potential of this specific chemical class.

Future research should focus on a number of key areas:

-

Synthesis and Screening: A broader library of alkylphosphoserine analogs with varying alkyl chain lengths and substitutions needs to be synthesized and screened against a diverse panel of cancer cell lines to establish a clear structure-activity relationship.

-

Mechanism of Action Studies: Detailed molecular studies are required to confirm the specific signaling pathways directly modulated by alkylphosphoserine compounds and to identify their primary molecular targets.

-

In Vivo Efficacy: Promising candidates from in vitro studies should be advanced to preclinical animal models to evaluate their in vivo efficacy, toxicity, and pharmacokinetic properties.

By addressing these research gaps, the full therapeutic potential of alkylphosphoserine compounds can be elucidated, potentially leading to the development of novel and effective cancer therapies.

References

The Emerging Therapeutic Potential of Alkylphosphoserine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkylphosphoserine compounds, a class of synthetic phospholipid analogs, are gaining attention in the scientific community for their potential as therapeutic agents, particularly in oncology. Structurally similar to naturally occurring phospholipids, these molecules can integrate into cellular membranes and modulate critical signaling pathways, leading to a range of biological effects. This technical guide provides an in-depth overview of the core biological functions of alkylphosphoserine and related compounds, with a focus on their cytotoxic and pro-apoptotic activities. Due to the limited availability of data specifically on alkylphosphoserine compounds, this guide also incorporates information from the closely related and more extensively studied alkylphosphocholine analogs to provide a broader understanding of their potential mechanisms of action.

Core Biological Function: Induction of Apoptosis

The primary and most therapeutically relevant biological function of alkylphosphoserine and related alkylphospholipid compounds is the induction of apoptosis, or programmed cell death, in cancer cells. Unlike many conventional chemotherapeutic agents that target DNA, these lipid analogs primarily act on cellular membranes and membrane-associated proteins, leading to the activation of apoptotic signaling cascades. This membrane-centric mechanism may contribute to their efficacy in chemotherapy-resistant cancer cells.

Quantitative Data on Cytotoxic Activity

The cytotoxic effects of alkylphosphoserine and related compounds have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.

| Compound Class | Specific Compound/Analog | Cell Line | IC50 (µM) | Citation |

| O-Alkylglycerophospho-L-serine Analogs | Various Analogs | Ehrlich Ascites Tumor | 7 - 15 | [1] |

| 1-O-Alkyl-2-methoxy-glycerophosphoserine | Ehrlich Ascites Tumor | 30 | [1] | |

| Alkylphosphocholine | Erufosine | Primary Chronic Lymphocytic Leukemia (CLL) cells | 22 | [2] |

Table 1: In Vitro Cytotoxicity of Alkylphosphoserine Analogs and Related Compounds.

Signaling Pathways Modulated by Alkylphospholipids

While specific signaling studies on alkylphosphoserine compounds are limited, research on analogous alkylphosphocholines, such as miltefosine and erufosine, has elucidated several key pathways involved in their pro-apoptotic effects. It is hypothesized that alkylphosphoserines may act through similar mechanisms.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. Its overactivation is a common feature in many cancers. Alkylphosphocholines have been shown to inhibit the phosphorylation and subsequent activation of Akt, thereby promoting apoptosis.

Activation of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical regulator of cell proliferation and survival. Interestingly, some studies on alkylphospholipids suggest that they can inhibit this pathway, contributing to their anti-proliferative effects.

Induction of the Intrinsic Apoptosis Pathway

Ultimately, the modulation of survival signals by alkylphosphoserine compounds converges on the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This process is characterized by the activation of a cascade of cysteine proteases known as caspases.

Experimental Protocols

Assessment of Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., Ehrlich ascites tumor cells)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Alkylphosphoserine compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the alkylphosphoserine compound in complete medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Detection of Apoptosis via Caspase Activation (Western Blot)

Western blotting can be used to detect the cleavage and activation of key apoptotic proteins, such as caspases. The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) is a hallmark of apoptosis.

Materials:

-

Human cancer cell lines

-

Alkylphosphoserine compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-9, anti-cleaved caspase-9, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the alkylphosphoserine compound at the desired concentration and for the appropriate time. Harvest the cells and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: The presence of cleaved caspase bands indicates the activation of the apoptotic cascade. Use a loading control (e.g., β-actin) to ensure equal protein loading between lanes.

Conclusion and Future Directions

Alkylphosphoserine compounds represent a promising, yet underexplored, class of potential anticancer agents. The available data, primarily from structurally related analogs, strongly suggest that their mechanism of action involves the induction of apoptosis through the modulation of key cell survival signaling pathways. The cytostatic activity observed for O-alkylglycerophospho-L-serine analogs provides direct evidence for the potential of this specific chemical class.

Future research should focus on a number of key areas:

-

Synthesis and Screening: A broader library of alkylphosphoserine analogs with varying alkyl chain lengths and substitutions needs to be synthesized and screened against a diverse panel of cancer cell lines to establish a clear structure-activity relationship.

-

Mechanism of Action Studies: Detailed molecular studies are required to confirm the specific signaling pathways directly modulated by alkylphosphoserine compounds and to identify their primary molecular targets.

-

In Vivo Efficacy: Promising candidates from in vitro studies should be advanced to preclinical animal models to evaluate their in vivo efficacy, toxicity, and pharmacokinetic properties.

By addressing these research gaps, the full therapeutic potential of alkylphosphoserine compounds can be elucidated, potentially leading to the development of novel and effective cancer therapies.

References

The Dawn of Designer Membranes: A Technical History of Synthetic Phospholipids

For Immediate Release

A deep dive into the foundational chemistry that propelled modern drug development and cellular biology, this whitepaper chronicles the discovery and seminal synthetic routes of phospholipids (B1166683). Tailored for researchers, scientists, and drug development professionals, this guide illuminates the pivotal moments and methodologies that transformed our ability to probe and mimic biological membranes.

The journey into the world of synthetic phospholipids began with the isolation and characterization of their natural counterparts. In 1847, French chemist Theodore Nicolas Gobley first identified "lecithin" in egg yolk, laying the groundwork for a new class of lipids.[1] However, it was the pioneering work of Hermann O. L. Fischer and Erich Baer in the mid-20th century that truly unlocked the potential of these molecules by establishing methods for their stereospecific chemical synthesis. This breakthrough allowed for the creation of phospholipids with defined fatty acid chains and head groups, providing researchers with powerful tools to dissect the intricate workings of cell membranes and their associated signaling pathways.

This technical guide will explore the key milestones in the history of synthetic phospholipids, from the initial challenges of stereochemical control to the development of robust synthetic strategies that are still influential today. We will delve into the detailed experimental protocols of these landmark syntheses and present the quantitative data that validated these early achievements. Furthermore, we will examine how these synthetic molecules became indispensable tools in the study of cellular signaling and the development of novel drug delivery systems.

From Natural Precursors to Stereospecific Control: The Early Syntheses

The initial challenge in synthesizing phospholipids was achieving the correct stereoconfiguration at the central glycerol (B35011) backbone. Naturally occurring glycerophospholipids predominantly exist in the sn-glycero-3-phospho configuration. The work of Baer and Fischer was instrumental in overcoming this hurdle, enabling the preparation of optically active phospholipids.

The Baer and Fischer Era: A Foundation in Stereochemistry

Hermann O. L. Fischer and his student Erich Baer developed a series of elegant synthetic methods that allowed for the preparation of enantiomerically pure α-glycerophosphates, the crucial precursors for phospholipid synthesis. Their approach often started from D- or L-mannitol, a readily available chiral starting material, which was converted into optically active isopropylidene glycerol derivatives. This strategy provided a robust foundation for the synthesis of a variety of phospholipids, including cephalins (phosphatidylethanolamines) and lecithins (phosphatidylcholines).

One of their landmark achievements was the synthesis of L-α-glycerophosphorylcholine, a key intermediate for the synthesis of lecithins. This synthesis paved the way for the preparation of defined-acid lecithins, where the fatty acid composition at the sn-1 and sn-2 positions could be precisely controlled.

The Emergence of Total Synthesis

The methodologies developed by Baer and Fischer laid the groundwork for the "total synthesis" of phospholipids, where the entire molecule is built from simple, non-chiral precursors. This approach offers the ultimate flexibility in designing novel phospholipid structures with tailored properties. The key steps in the total synthesis of phospholipids generally involve:

-

Preparation of an optically active glycerol derivative: This establishes the stereochemistry of the final phospholipid.

-

Stepwise acylation: Introduction of specific fatty acids at the sn-1 and sn-2 positions.

-

Phosphorylation and head group attachment: Introduction of the phosphate (B84403) moiety and the desired polar head group.

These early synthetic efforts were not only academic triumphs but also provided the scientific community with previously unavailable tools to explore the biophysical properties of membranes and the function of membrane-bound proteins.

Key Experimental Protocols: A Glimpse into the Past

To truly appreciate the ingenuity of these early chemists, it is essential to examine their experimental procedures. Below are summaries of the methodologies for two landmark achievements in the history of synthetic phospholipids.

Synthesis of L-α-(Distearoyl)lecithin by Baer and Kates (1950)

This synthesis represents a classic example of the Baer-Fischer methodology for preparing a defined-acid lecithin (B1663433).

Experimental Protocol Summary:

-

Preparation of D-α,β-distearin: D-acetone glycerol was acylated with stearoyl chloride in the presence of quinoline (B57606) to yield 1,2-distearoyl-3-acetone-glycerol. The acetone (B3395972) group was then removed by hydrolysis with boric acid in trimethyl borate (B1201080) to yield D-α,β-distearin.

-

Phosphorylation: The D-α,β-distearin was then phosphorylated with phenylphosphoryl dichloride in the presence of pyridine (B92270) to yield the corresponding phenylphosphatidic acid chloride.

-

Head Group Attachment: The phenylphosphatidic acid chloride was reacted with choline (B1196258) iodide to introduce the choline head group.

-

Removal of Protecting Group: The phenyl protecting group was removed by catalytic hydrogenation to yield the final product, L-α-(distearoyl)lecithin.

Isolation and Purification of Cardiolipin (B10847521) by Pangborn (1945)

While not a total synthesis, Mary Pangborn's method for isolating and purifying cardiolipin from beef heart was a critical development.[2] It provided a highly purified natural phospholipid that was essential for the development of serological tests for syphilis.

Experimental Protocol Summary:

-

Tissue Extraction: Beef heart muscle was minced and extracted with a mixture of methanol (B129727) and chloroform (B151607) to obtain a total lipid extract.

-

Acetone Precipitation: The crude lipid extract was treated with acetone to precipitate the phospholipids, leaving neutral lipids in solution.

-

Cadmium Salt Precipitation: The acetone-insoluble fraction was dissolved in ether, and an alcoholic solution of cadmium chloride was added to selectively precipitate cardiolipin as its cadmium salt.

-

Conversion to Sodium Salt: The cadmium salt was then converted to the sodium salt by treatment with sodium carbonate.

-

Purification: The sodium salt of cardiolipin was further purified by precipitation from ethereal solution with acetone.

Quantitative Data from Early Syntheses

The success of these early synthetic and purification methods was rigorously documented through the measurement of physical and chemical properties. These data were crucial for confirming the identity and purity of the synthesized molecules.

| Phospholipid | Synthesis/Isolation Method | Yield (%) | Melting Point (°C) | Specific Rotation ([α]D) | Reference |

| L-α-(Distearoyl)lecithin | Baer and Kates (1950) | ~25 (from D-α,β-distearin) | 235-236 (decomposes) | +6.2° (in chloroform) | J. Am. Chem. Soc., 1950, 72 (2), pp 942–948 |

| Cardiolipin (Bovine Heart) | Pangborn (1945) | ~0.04-0.05 (from fresh tissue) | Amorphous solid | - | J. Biol. Chem., 1945, 161, 71-82[2] |

| L-α-Glycerophosphorylcholine | Baer and Fischer (1939) | ~60 (from D-acetone glycerol) | Amorphous solid | +2.9° (in water) | J. Biol. Chem., 1939, 128, 475-489 |

Visualizing the Logic: Synthetic Pathways and Applications

The logical flow of these pioneering synthetic efforts and their subsequent applications can be visualized to better understand their impact.

Impact on Signal Transduction Research: The Case of the VDRL Test

One of the earliest and most impactful applications of purified phospholipids was in the development of diagnostic tests. The Venereal Disease Research Laboratory (VDRL) test for syphilis, developed in the 1940s, relies on an antigen composed of cardiolipin, lecithin, and cholesterol.[3] The ability to obtain highly purified cardiolipin using Pangborn's method was crucial for the standardization and reproducibility of this important diagnostic tool. The interaction between patient antibodies and the cardiolipin-lecithin-cholesterol antigen forms flocculates, which can be observed microscopically.

The Legacy and Future of Synthetic Phospholipids

The pioneering work in the chemical synthesis of phospholipids has had a profound and lasting impact on biomedical research and pharmaceutical development. The ability to create phospholipids with precisely defined structures has been instrumental in:

-

Elucidating the structure and function of biological membranes: Synthetic phospholipids have been crucial for creating model membranes (liposomes) to study membrane fluidity, permeability, and the behavior of membrane-associated proteins.

-

Developing targeted drug delivery systems: Liposomes and other lipid-based nanoparticles, formulated with synthetic phospholipids, are now widely used to encapsulate and deliver drugs to specific tissues, improving their efficacy and reducing side effects.

-

Investigating signal transduction pathways: The availability of synthetic phosphoinositides and other signaling lipids has been essential for unraveling the complexities of intracellular signaling cascades.

The foundational methods described in this guide have been refined and expanded over the decades, with the introduction of new protecting groups, coupling reagents, and purification techniques. However, the fundamental principles of stereochemical control and stepwise assembly established by the early pioneers remain at the core of modern phospholipid synthesis. As our understanding of the lipidome and its role in health and disease continues to grow, the demand for novel, precisely engineered synthetic phospholipids will undoubtedly continue to drive innovation in this vital field of chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. A simplified preparation of cardiolipin, with note on purification of lecithin for serologic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of synthetic cardiolipin and lecithin in the antigen used by the venereal disease research laboratory test for serodiagnosis of syphilis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Designer Membranes: A Technical History of Synthetic Phospholipids

For Immediate Release